

# Application Notes and Protocols: Mercury(II) Chromate in Pigment Production

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## Compound of Interest

Compound Name: Mercury(II) chromate

Cat. No.: B081476

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Warning: **Mercury(II) chromate** is a highly toxic and carcinogenic substance.[1] Its use in pigment production is largely historical due to significant health and environmental hazards. These notes are provided for informational, historical, and research purposes only and are not an endorsement of its use in any consumer or commercial application. Appropriate personal protective equipment (PPE) and handling protocols must be strictly adhered to when working with this compound.

## Introduction

**Mercury(II) chromate** ( $\text{HgCrO}_4$ ) is an inorganic compound that has been historically utilized as a pigment, valued for its vibrant color.[1][2] As a member of the chromate family of pigments, which are known for their bright colors, it saw limited use in paints and coatings.[1][3] However, due to the extreme toxicity of both mercury and hexavalent chromium, its application in pigment production has been discontinued in favor of safer alternatives.[4][5] Current research interest in **mercury(II) chromate** is primarily focused on toxicological studies to understand the cellular mechanisms of mercury and chromate toxicity.[4]

## Physicochemical Properties

A summary of the key quantitative data for **mercury(II) chromate** is presented in the table below.

Property	Value	Reference
Chemical Formula	CrHgO <sub>4</sub>	[1]
Molecular Weight	316.59 g/mol	[4][6]
CAS Number	13444-75-2	[1][7]
Appearance	Yellow-orange crystalline solid	[1]
Bright red after heating	[2]	
Density	6.06 g/cm <sup>3</sup>	[8]
Melting Point	Decomposes upon heating	[1]
Solubility	Insoluble in water, soluble in acids	[1][8]

## Historical Application in Pigment Production

Historically, mercury compounds have been used as pigments for millennia, with cinnabar (mercury sulfide) being a notable example for producing red pigments.[9][10][11] **Mercury(II) chromate** was used to a lesser extent. A notable industrial application is detailed in a historical patent where mercury chromate was used in the production of red mercury-containing cadmium pigments.[12] This process involved calcining a mixture of cadmium lithopone, mercury chromate, and sodium thiosulfate pentahydrate at high temperatures to produce a dark red powder.[12]

## Experimental Protocol: Synthesis of Mercury(II) Chromate

The following protocol describes the synthesis of **mercury(II) chromate** via aqueous precipitation. This method is common for both laboratory and historical industrial-scale production due to its high yield and purity.[4]

### 4.1. Materials and Equipment

- Mercury(II) nitrate monohydrate (Hg(NO<sub>3</sub>)<sub>2</sub>·H<sub>2</sub>O)

- Potassium chromate ( $K_2CrO_4$ )
- Deionized water
- Glass beakers
- Magnetic stirrer and stir bar
- Büchner funnel and filter paper
- Vacuum flask
- Drying oven
- Fume hood
- Appropriate PPE (gloves, safety glasses, lab coat)

#### 4.2. Procedure

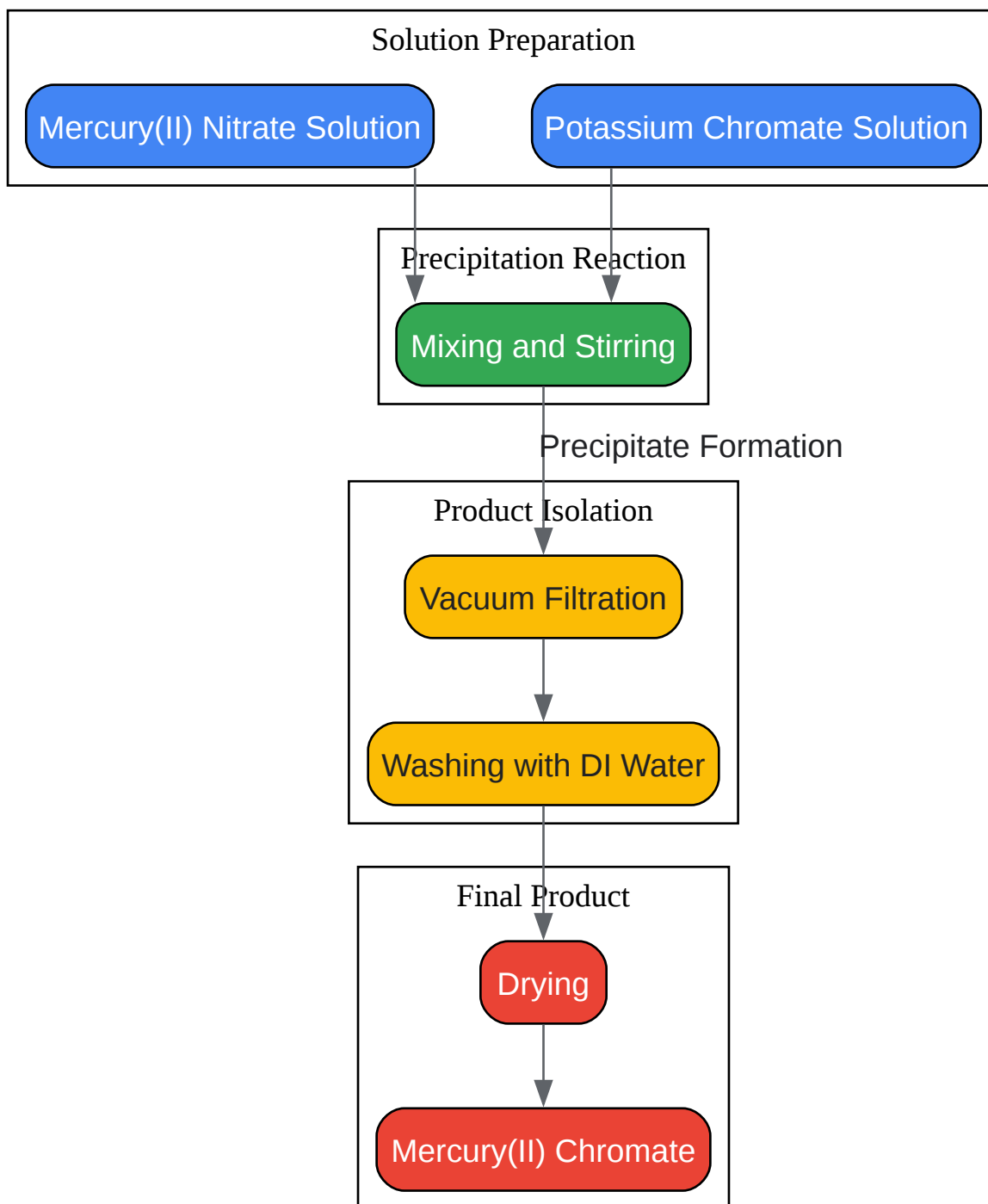
- Solution Preparation:
  - Prepare a solution of mercury(II) nitrate monohydrate by dissolving a stoichiometric amount in deionized water in a glass beaker.
  - In a separate beaker, prepare a solution of potassium chromate by dissolving a stoichiometric amount in deionized water. A 1:1 molar ratio of the precursor salts is typically used for optimal yield.[\[4\]](#)
- Precipitation:
  - Place the mercury(II) nitrate solution on a magnetic stirrer in a fume hood.
  - Slowly add the potassium chromate solution to the mercury(II) nitrate solution while stirring continuously. The slow addition helps in the formation of an easily filterable precipitate rather than a colloidal suspension.[\[4\]](#)
  - A yellow-orange precipitate of **mercury(II) chromate** will form immediately.

- Filtration and Washing:
  - Once the precipitation is complete, continue stirring for a short period to ensure a complete reaction.
  - Separate the precipitate from the solution by vacuum filtration using a Büchner funnel and filter paper.
  - Wash the precipitate with deionized water to remove any soluble impurities.
- Drying:
  - Carefully transfer the filtered precipitate to a watch glass or evaporating dish.
  - Dry the **mercury(II) chromate** in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

#### 4.3. Safety Precautions

- All procedures must be conducted in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, at all times.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.<sup>[7]</sup>
- **Mercury(II) chromate** is a hazardous waste and must be disposed of according to institutional and regulatory guidelines.

## Diagrams



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Caption: Workflow for the synthesis of **mercury(II) chromate** via aqueous precipitation.

## Conclusion

While **mercury(II) chromate** possesses pigmentary properties, its extreme toxicity renders it unsuitable for any modern applications in paints, coatings, or other materials. The information provided herein is for academic and historical context, highlighting a class of pigments that are no longer in use due to significant health and environmental risks. Researchers and scientists are encouraged to explore safer, modern alternatives for pigment development.

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